molecular formula C12H22O3 B2782509 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid CAS No. 1520651-44-8

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Cat. No.: B2782509
CAS No.: 1520651-44-8
M. Wt: 214.305
InChI Key: LMASIWKHEKAGMQ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid is a cyclohexane-substituted hydroxyacetic acid derivative characterized by a bulky tert-butyl group at the para position of the cyclohexyl ring and a hydroxyacetic acid moiety. This compound likely exhibits unique steric and electronic features due to the tert-butyl group, influencing solubility, acidity, and reactivity compared to simpler hydroxy acids or aromatic analogs.

Properties

IUPAC Name

2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMASIWKHEKAGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then acetylated to form 4-tert-butylcyclohexyl acetate . The final step involves the hydrolysis of the acetate to yield the desired hydroxyacetic acid derivative. The hydrogenation process can be catalyzed by various metals, including rhodium and nickel, under specific conditions of temperature and pressure .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow biocatalytic processes to enhance efficiency and selectivity. Enzymes such as carbonyl reductase and alcohol dehydrogenase are used to achieve high diastereoisomeric purity in the synthesis of intermediates . These biocatalytic methods are favored for their environmental benefits and scalability.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl and carboxylic acid groups enable esterification under acidic or enzymatic conditions:

Acid-Catalyzed Esterification

  • Conditions : Heating with excess alcohol (e.g., 2-ethylhexanol) in the presence of acid catalysts (e.g., methanesulfonic acid or p-toluenesulfonic acid) and an entrainer (toluene/cyclohexane) to remove water via azeotropic distillation .

  • Mechanism : Classic Fischer esterification, where the acid protonates the hydroxyl group, facilitating nucleophilic attack by the alcohol.

  • Yield : Typically >80% for analogous cyclohexyl esters under optimized conditions .

Enzymatic Acetylation

  • Conditions : Lipase-mediated acetylation (e.g., Candida antarctica lipase B) in organic solvents (MTBE/hexane) with vinyl acetate as the acetyl donor .

  • Selectivity : Enzymes like ADH200 show high stereoselectivity for cis-isomers in related systems, suggesting potential for chiral resolution .

Elimination and Substitution Pathways

The 4-tert-butylcyclohexyl group influences elimination mechanisms, as observed in related systems:

Base-Induced Elimination

  • Substrate Modification : Conversion of the hydroxyl group to a halide (e.g., bromide) enables elimination. Sodium diisopropylamide (NaDA) in THF/hexane promotes E2-like elimination via trisolvated monomers, forming alkenes .

  • Stereochemical Control : Trans-diaxial elimination dominates for axial substituents (e.g., cis-4-tert-butylcyclohexyl derivatives), while equatorial substituents follow carbenoid pathways .

  • Kinetic Isotope Effects : Deuterium labeling studies confirm secondary-shell solvation effects dictating reaction pathways .

Alcohol Dehydrogenase (ADH)-Mediated Reduction

  • Conditions : ADHs (e.g., ADH200) in phosphate buffer with NADH cofactor regeneration via glucose dehydrogenase (GDH) .

  • Outcome : Reduction of ketones to cis-alcohols with >90% selectivity, suggesting applicability to analogous substrates .

Carboxylic Acid Reduction

  • Challenges : Direct reduction of the carboxylic acid group requires specialized reagents (e.g., LiAlH4), but steric hindrance from the tert-butyl group may impede reactivity.

Table 1: Comparative Esterification Conditions

MethodCatalystSolventYield (%)Reference
Acid-Catalyzedp-TsOHToluene85
EnzymaticCALBMTBE81

Table 2: Elimination Pathways for Cyclohexyl Derivatives

SubstrateBaseMechanismSelectivity (cis:trans)Reference
cis-4-t-Bu-C6H11BrNaDA/THFE2 (trisolvated)10:1
trans-4-t-Bu-C6H11BrNaDA/THFCarbenoid1:1

Mechanistic Insights

  • Solvation Effects : Trisolation of NaDA monomers in THF stabilizes transition states, favoring E2 over SN2 pathways .

  • Steric Effects : The tert-butyl group enforces chair conformations, directing eliminations to axial positions .

Scientific Research Applications

Chemical Properties and Structure

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid has the molecular formula C12H22O2C_{12}H_{22}O_2 and is characterized by its hydroxy and carboxylic acid functional groups. Its structure allows for significant interactions in biological systems, making it a candidate for various applications.

Cosmetic Applications

Moisturizers and Exfoliants
This compound is utilized in cosmetic formulations for its moisturizing properties. Hydroxy acids, including this compound, are known for their ability to enhance skin hydration and promote exfoliation. They are effective in treating conditions such as photoaging, acne, and rosacea by facilitating the shedding of dead skin cells and promoting cell turnover .

Formulation Benefits
In formulations, this compound contributes to the stability and efficacy of products. Its ability to modulate skin pH enhances the absorption of other active ingredients, making it a valuable addition to creams and serums aimed at improving skin texture and appearance .

Pharmaceutical Applications

Therapeutic Uses
Research indicates that hydroxy acids can play a role in dermatological therapies. For instance, this compound may be explored for its potential in treating skin disorders due to its anti-inflammatory properties . The compound's mechanism of action involves modulating cytokine secretion, which is crucial in inflammatory responses .

Drug Delivery Systems
The compound's chemical properties allow it to be incorporated into drug delivery systems. Its ability to enhance permeability can improve the bioavailability of therapeutic agents when used in topical formulations .

Industrial Applications

Fragrance Industry
In the fragrance sector, derivatives of this compound are used for their pleasant odor profiles. They are incorporated into perfumes, soaps, and detergents due to their appealing scent characteristics . The compound's derivatives can be synthesized to achieve specific olfactory notes that enhance consumer products.

Synthesis Processes
The synthesis of this compound involves various methods, including enzymatic processes that utilize alcohol dehydrogenases for selective reductions . Continuous-flow biocatalytic processes have been developed for efficient production, showcasing its industrial viability .

Data Table: Comparison of Applications

Application AreaSpecific UsesBenefits
CosmeticsMoisturizers, exfoliantsEnhanced hydration, improved skin texture
PharmaceuticalsDermatological treatmentsAnti-inflammatory effects
Fragrance IndustryPerfumes, soapsPleasant scent profiles
Industrial SynthesisBiocatalytic productionEfficient synthesis methods

Case Studies

  • Cosmetic Formulation Study : A study evaluated the efficacy of creams containing this compound on skin hydration levels compared to standard moisturizers. Results indicated a significant improvement in hydration over a four-week period.
  • Pharmaceutical Application Research : Clinical trials assessed the impact of hydroxy acids on acne treatment protocols. Patients using formulations with this compound showed a marked reduction in acne lesions compared to controls.
  • Industrial Efficiency Analysis : An investigation into the enzymatic synthesis of this compound revealed that using specific alcohol dehydrogenases increased yield by over 30%, demonstrating its potential for large-scale industrial applications.

Mechanism of Action

The mechanism by which 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Molecular Features of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid C₁₃H₂₃NO₄ 257.33 BOC-protected amino, cyclohexyl
(S)-2-((tert-Butoxycarbonyl)amino)-2-(trans-4-methylcyclohexyl)acetic acid C₁₄H₂₅NO₄ 271.36 BOC-protected amino, 4-methylcyclohexyl
4-Fluoromandelic acid (2-(4-fluorophenyl)-2-hydroxyacetic acid) C₈H₇FO₃ 186.14 Fluorophenyl, hydroxyacetic acid
2-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid C₈H₇FO₄ 186.14 Fluorophenyl, hydroxyl, hydroxyacetic acid
Glycolic acid (2-hydroxyacetic acid) C₂H₄O₃ 76.05 Hydroxyacetic acid (simplest α-hydroxy acid)

Key Observations:

  • Electronic Effects : Fluorinated mandelic acids () exhibit electron-withdrawing fluorine substituents, lowering pKa (~2.5–3.0) compared to the target compound, where the electron-donating tert-butyl group may slightly increase pKa (estimated ~3.5–4.0).
  • Aromatic vs. Aliphatic Rings : Fluorinated mandelic acids have rigid aromatic rings, while the cyclohexyl group in the target compound offers conformational flexibility, impacting interactions in biological or material systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (Polar Solvents) Estimated pKa Thermal Stability Key Applications
2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid Low (hydrophobic substituent) ~3.5–4.0 High (steric bulk) Synthetic intermediates, chiral catalysts
BOC-protected analogs () Moderate (polar BOC group) ~4.5–5.0 Moderate Pharma intermediates
Fluorinated mandelic acids () Moderate (polar F/OH groups) ~2.5–3.0 Moderate Cosmetics, moisture retention
Glycolic acid () High 3.83 Low Skincare, industrial

Analysis:

  • Solubility : The tert-butyl group in the target compound likely reduces water solubility compared to glycolic acid (freely soluble) or BOC-protected analogs.
  • Acidity : Fluorinated analogs () are more acidic due to electron-withdrawing fluorine, whereas the tert-butyl group’s electron-donating nature in the target compound may raise pKa.
  • Thermal Stability : Steric hindrance from the tert-butyl group enhances thermal stability compared to glycolic acid, which decomposes readily at elevated temperatures .

Biological Activity

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid (CAS No. 1520651-44-8) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by a cyclohexyl ring substituted with a tert-butyl group and a hydroxyacetic acid moiety. This structure may influence its solubility, stability, and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
  • Metabolic Regulation : There is evidence suggesting that this compound can influence lipid metabolism and glucose homeostasis.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress,
Anti-inflammatoryInhibits cytokine production; reduces inflammation ,
Metabolic RegulationInfluences lipid metabolism; improves glucose tolerance ,

Case Studies

  • Antioxidant Study :
    A study conducted on cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative damage. The results indicated a dose-dependent increase in antioxidant enzyme activity, suggesting its potential as a protective agent against oxidative stress-related diseases.
  • Anti-inflammatory Effects :
    In an animal model of induced inflammation, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings support its use as an anti-inflammatory agent in therapeutic applications.
  • Metabolic Impact :
    Research involving diabetic rats showed that the compound improved glucose tolerance and reduced serum triglyceride levels. These results point towards its potential utility in managing metabolic disorders like obesity and type 2 diabetes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid, and what methodological strategies address them?

  • Answer : The synthesis of this compound involves steric hindrance from the bulky tert-butyl group and regioselective hydroxylation. Strategies include:

  • Chiral resolution : Use of enantioselective catalysts (e.g., Sharpless asymmetric dihydroxylation) to control stereochemistry .
  • Protecting group chemistry : Temporary protection of the hydroxyl group during synthesis to prevent unwanted side reactions .
  • Optimization via DOE : Statistical Design of Experiments (DoE) to identify critical reaction parameters (temperature, solvent polarity) for yield improvement .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Answer :

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities via retention time and mass fragmentation .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and hydrogen bonding of the hydroxyl group (e.g., downfield shifts at δ 4.2–5.0 ppm) .
  • X-ray crystallography : Resolves spatial conformation of the cyclohexyl ring (chair vs. boat) and hydrogen-bonding networks .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

  • Answer :

  • In vitro assays : Test antioxidant activity via DPPH radical scavenging or anti-inflammatory effects using COX-2 inhibition assays .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence the compound’s physicochemical and biological properties?

  • Answer :

  • Conformational analysis : Chair vs. twist-boat conformers alter solubility and bioavailability. Computational studies (DFT) predict energy barriers for ring flipping .
  • Biological impact : Axial vs. equatorial tert-butyl groups modulate steric interactions with enzyme active sites, affecting binding affinity .

Q. What computational methods are recommended to model reaction pathways for optimizing synthesis?

  • Answer :

  • Quantum mechanical calculations : Use Gaussian or ORCA to map reaction coordinates and identify transition states .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvent systems .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Answer :

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables .
  • Dose-response standardization : Use Hill equation modeling to normalize potency measurements across studies .

Q. What strategies mitigate degradation of this compound under varying pH conditions?

  • Answer :

  • Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH) coupled with HPLC monitoring .
  • pH-sensitive formulations : Encapsulation in liposomes or cyclodextrins to protect the hydroxyl group from hydrolysis .

Methodological Tables

Analytical Technique Key Parameters Application Reference
HPLC-MSColumn: C18; Mobile phase: MeCN/H₂O (0.1% TFA)Purity assessment, impurity profiling
¹H NMRSolvent: DMSO-d₆; Frequency: 400 MHzConfirmation of hydroxyl group positioning
DFT CalculationsSoftware: Gaussian 16; Basis set: B3LYP/6-31G*Conformational energy analysis

Key Considerations for Researchers

  • Safety : Adhere to chemical hygiene plans for handling hydroxylated acids (e.g., PPE, fume hoods) .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to minimize variability .

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